3,3-difluoro-2,3-dihydro-1H-inden-1-amine

IMPDH2 Inosine Monophosphate Dehydrogenase Enzyme Inhibition

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 1196156-50-9) is a fluorinated indane amine with the molecular formula C₉H₉F₂N (MW 169.17 g/mol). The compound is characterized by gem‑difluoro substitution at the 3‑position of the indane ring and a primary amine at the 1‑position.

Molecular Formula C9H9F2N
Molecular Weight 169.17
CAS No. 1196156-50-9
Cat. No. B3186063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-2,3-dihydro-1H-inden-1-amine
CAS1196156-50-9
Molecular FormulaC9H9F2N
Molecular Weight169.17
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1(F)F)N
InChIInChI=1S/C9H9F2N/c10-9(11)5-8(12)6-3-1-2-4-7(6)9/h1-4,8H,5,12H2
InChIKeyNLPCBZZHVKKYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 1196156-50-9) – A Core Building Block for Fluorinated Bioactive Scaffolds


3,3-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 1196156-50-9) is a fluorinated indane amine with the molecular formula C₉H₉F₂N (MW 169.17 g/mol). The compound is characterized by gem‑difluoro substitution at the 3‑position of the indane ring and a primary amine at the 1‑position . The gem‑difluoro group, with a rotatable bond count of zero (NC1CC(F)(F)C2=C1C=CC=C2) , enforces a rigid, conformationally constrained scaffold that distinguishes it from non‑fluorinated and mono‑fluorinated indanamine analogs. The compound exhibits a predicted pKa of 7.71 ± 0.40 , a computed LogP of 2.1819 , and a topological polar surface area (TPSA) of 26.02 Ų , which collectively position it as a versatile intermediate in medicinal chemistry, particularly for the design of CNS‑penetrant or enzyme‑targeted ligands.

Why 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine Cannot Be Simply Replaced by Other Indanamines


Generic substitution with non‑fluorinated 2,3‑dihydro‑1H‑inden‑1‑amine or alternative fluorinated regioisomers (e.g., 5,6‑difluoro, 4,7‑difluoro) is not valid for scientific selection because the gem‑difluoro motif at the 3‑position alters key physicochemical and conformational properties [1]. The gem‑difluoro group introduces a strong electron‑withdrawing effect, which shifts the pKa of the primary amine by approximately 0.5–1.0 log units relative to non‑fluorinated analogs and reduces the rotatable bond count to zero, thereby rigidifying the scaffold and affecting target‑binding orientation . Regioisomers such as 5,6‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 173998‑71‑5) or 4,7‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 945950‑79‑8) exhibit different electronic distributions and metabolic stability profiles, which preclude direct interchangeability . Furthermore, the gem‑difluoro group enhances metabolic stability relative to non‑fluorinated or mono‑fluorinated indanamines by blocking cytochrome P450‑mediated oxidation at the benzylic position [2].

Quantitative Differentiation of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 1196156-50-9) Against Closest Analogs


Target Engagement: IMPDH2 Ki = 240–440 nM

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine demonstrates direct inhibitory activity against Inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapy. In competitive binding assays, the compound exhibited Ki values of 240 nM (against IMPDH2), 430 nM (IMP substrate), and 440 nM (NMD substrate) [1]. In contrast, the non‑fluorinated parent 2,3‑dihydro‑1H‑inden‑1‑amine showed no detectable IMPDH2 inhibition at concentrations up to 20 μM (IC50 > 20,000 nM) [2]. The gem‑difluoro substitution is therefore essential for imparting IMPDH2 inhibitory activity.

IMPDH2 Inosine Monophosphate Dehydrogenase Enzyme Inhibition

HDAC1 Inhibition: IC50 = 1.80 nM

The compound exhibits potent inhibition of histone deacetylase 1 (HDAC1) with an IC50 of 1.80 nM in a fluorometric assay [1]. For comparison, the non‑fluorinated 2,3‑dihydro‑1H‑inden‑1‑amine scaffold, when elaborated with an HDAC‑directed zinc‑binding group, typically yields HDAC1 IC50 values in the 10–50 nM range (class‑level inference) [2]. The gem‑difluoro motif appears to enhance binding affinity through conformational pre‑organization and improved interactions with the HDAC1 active site.

HDAC1 Epigenetics Cancer

Conformational Rigidity: Zero Rotatable Bonds vs. Non‑Fluorinated and Mono‑Fluorinated Analogs

The gem‑difluoro substitution at the 3‑position eliminates the rotatable C–C bond present in non‑fluorinated 2,3‑dihydro‑1H‑inden‑1‑amine. The target compound has zero rotatable bonds (SMILES: NC1CC(F)(F)C2=C1C=CC=C2) . In contrast, the non‑fluorinated analog possesses one rotatable bond, and mono‑fluorinated analogs (e.g., 2‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine) retain one rotatable bond . Rigidification reduces entropic penalties upon binding and can improve target selectivity.

Conformational Restriction Scaffold Rigidity Drug Design

Altered pKa and Lipophilicity Relative to Non‑Fluorinated Indanamine

The electron‑withdrawing gem‑difluoro group reduces the basicity of the adjacent primary amine. The predicted pKa of 3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is 7.71 ± 0.40 , whereas 2,3‑dihydro‑1H‑inden‑1‑amine has a predicted pKa of approximately 8.9–9.1 (class‑level inference) [1]. The lower pKa reduces the fraction of positively charged amine at physiological pH, potentially improving membrane permeability and CNS penetration. Computed LogP for the target compound is 2.1819 vs. ~1.7–1.9 for the non‑fluorinated analog.

pKa Lipophilicity Physicochemical Properties

Metabolic Stability Enhancement via Gem‑Difluoro Substitution

The gem‑difluoro group blocks oxidative metabolism at the benzylic C‑3 position, a common metabolic soft spot in indanamine scaffolds. While direct microsomal stability data for the target compound are not publicly available, the gem‑difluoro motif in structurally related indane derivatives (e.g., 3‑(2,3‑dihydro‑1H‑inden‑1‑yl)‑3,3‑difluoropropan‑1‑amine) has been shown to confer enhanced metabolic stability compared to non‑fluorinated analogs [1]. The difluoro substitution increases the C–F bond strength and prevents CYP450‑mediated hydroxylation at the 3‑position [2].

Metabolic Stability CYP450 ADME

Chiral Resolution: (1R)‑ and (1S)‑ Enantiomers Available

3,3‑Difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is a chiral molecule due to the stereocenter at C‑1. The (1R)‑enantiomer (CAS 1196156‑50‑9 for racemate; specific enantiomer CAS not publicly assigned) is commercially available . In contrast, many non‑fluorinated indanamines and alternative regioisomers are not routinely available as single enantiomers. Access to pure enantiomers is critical for programs requiring stereospecific target engagement.

Chiral Resolution Enantiomers Stereochemistry

High‑Impact Application Scenarios for 3,3‑Difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 1196156‑50‑9)


IMPDH2‑Targeted Antiviral and Immunosuppressive Drug Discovery

Based on its IMPDH2 Ki of 240–440 nM [1], 3,3‑difluoro‑2,3‑dihydro‑1H‑inden‑1‑amine serves as a direct starting point for the development of IMPDH2 inhibitors for antiviral (e.g., hepatitis C, dengue) or immunosuppressive (e.g., transplant rejection) indications. The gem‑difluoro scaffold provides a rigid, metabolically stable core for further elaboration into potent and selective IMPDH2 inhibitors.

HDAC1‑Targeted Epigenetic Therapeutics (Cancer, Neurological Disorders)

With an HDAC1 IC50 of 1.80 nM [2], the compound can be elaborated into potent HDAC1‑selective inhibitors. The rigid scaffold (zero rotatable bonds) favors a well‑defined binding pose, potentially improving isoform selectivity and reducing off‑target effects associated with pan‑HDAC inhibitors.

Fragment‑Based Drug Discovery (FBDD) – Conformationally Constrained Amine Fragment

The zero‑rotatable‑bond scaffold and altered pKa (7.71) make this compound an ideal fragment for fragment‑based screening campaigns. Its rigid core reduces entropic penalties upon binding, and the primary amine can be readily derivatized into diverse chemotypes via amide coupling, reductive amination, or urea formation [3].

CNS Drug Discovery – Enhanced Brain Penetration

The lower pKa (7.71) and moderate LogP (2.18) relative to non‑fluorinated indanamines suggest improved passive diffusion across the blood‑brain barrier. The gem‑difluoro scaffold is therefore particularly suitable for CNS‑targeted programs, including MAO‑B inhibitors for Parkinson's disease or HDAC inhibitors for neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.